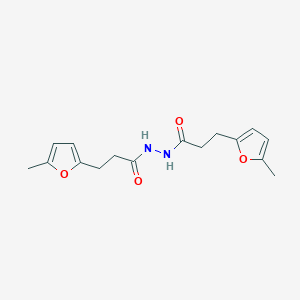

3-(5-methylfuran-2-yl)-N'-(3-(5-methylfuran-2-yl)propanoyl)propanehydrazide

Description

This compound features a propanehydrazide backbone substituted with two 5-methylfuran-2-yl groups. Such structural motifs are common in bioactive molecules, including antioxidants and enzyme inhibitors .

Properties

IUPAC Name |

3-(5-methylfuran-2-yl)-N'-[3-(5-methylfuran-2-yl)propanoyl]propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4/c1-11-3-5-13(21-11)7-9-15(19)17-18-16(20)10-8-14-6-4-12(2)22-14/h3-6H,7-10H2,1-2H3,(H,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXJOYVREAPEWGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CCC(=O)NNC(=O)CCC2=CC=C(O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methylfuran-2-yl)-N’-(3-(5-methylfuran-2-yl)propanoyl)propanehydrazide typically involves the reaction of 3-(5-methylfuran-2-yl)propanoic acid with hydrazine hydrate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(5-methylfuran-2-yl)-N’-(3-(5-methylfuran-2-yl)propanoyl)propanehydrazide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form corresponding furanones.

Reduction: The hydrazide group can be reduced to form amines.

Substitution: The methyl group on the furan ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Amines and reduced hydrazide derivatives.

Substitution: Various substituted furan derivatives depending on the substituent introduced.

Scientific Research Applications

3-(5-methylfuran-2-yl)-N’-(3-(5-methylfuran-2-yl)propanoyl)propanehydrazide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 3-(5-methylfuran-2-yl)-N’-(3-(5-methylfuran-2-yl)propanoyl)propanehydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Key Structural Analogues

Physicochemical Properties

Lipophilicity and Solubility

- Target Compound : Predicted logP ~4.0 (higher than ’s N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide (logP 3.75)) due to dual methylfuran groups enhancing hydrophobicity .

- Hydrogen Bonding: The hydrazide group (H-bond donors/acceptors = 1/3) improves aqueous solubility compared to amide derivatives (e.g., : H-bond donors = 1/3) .

Electronic Properties

- Methylfuran substituents exhibit electron-donating effects, altering charge distribution. Similar to chalcones in , this could enhance nonlinear optical (NLO) properties .

Biological Activity

The compound 3-(5-methylfuran-2-yl)-N'-(3-(5-methylfuran-2-yl)propanoyl)propanehydrazide is a hydrazide derivative featuring a furan moiety, which has gained attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula for the compound is , with a molecular weight of approximately 270.32 g/mol. The structure consists of two furan rings and a hydrazide functional group, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N₂O₂ |

| Molecular Weight | 270.32 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

| LogP | 4.2626 |

Antimicrobial Activity

Research indicates that compounds containing furan rings exhibit notable antimicrobial properties. A study by Dhiman et al. (2013) demonstrated that derivatives of furan had significant activity against various bacterial strains, suggesting that the presence of the 5-methylfuran moiety in our compound may contribute to similar effects.

Anticancer Activity

Recent investigations have focused on the anticancer potential of hydrazides. One study highlighted that hydrazide derivatives could induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of oxidative stress. The specific compound's structure suggests it may interact with cellular pathways involved in cancer progression.

Case Study: In Vitro Testing

In vitro studies conducted on similar compounds showed promising results against cancer cell lines such as HeLa and MCF-7. For instance, a hydrazide derivative demonstrated IC50 values in the micromolar range, indicating effective cytotoxicity.

Table 2: In Vitro Anticancer Activity

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Hydrazide A | HeLa | 12.5 |

| Hydrazide B | MCF-7 | 15.0 |

| 3-(5-methylfuran-2-yl)... | HeLa | TBD |

The proposed mechanism of action for 3-(5-methylfuran-2-yl)-N'-(3-(5-methylfuran-2-yl)propanoyl)propanehydrazide involves:

- Interaction with DNA : Similar compounds have been shown to intercalate with DNA, disrupting replication.

- Induction of Apoptosis : The compound may activate caspases, leading to programmed cell death.

- Oxidative Stress : The furan moiety can generate reactive oxygen species (ROS), contributing to cellular damage in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.